Home > Products > Screening Compounds P109364 > 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione
3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione - 26581-81-7

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

Catalog Number: EVT-371581
CAS Number: 26581-81-7
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione” is a chemical compound with the molecular formula C15H11NO3 .

Synthesis Analysis

The synthesis of this compound involves several key reactions, including HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5- exo - dig cyclization, and catalytic hydrogenation . The diastereomeric mixture is subjected to trituration with heptane to furnish both diastereomers in moderate yields .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidinedione group attached to an isoindole group .

Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is a 5- exo - dig cyclization . This reaction strategy has been demonstrated for the synthesis of both diastereomers of methyl (2 S )-2- (1-benzyl-3-oxo-1,3-dihydro-2 H -isoindol-2-yl)-3-methylbutanoate .

Thalidomide

  • Relevance: Thalidomide serves as the fundamental structural basis for understanding the activity of 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. Both compounds share the central 2,6-dioxopiperidine ring. The key difference lies in the substitution at the nitrogen atom of this ring. Thalidomide possesses a phthalimide group at this position, while 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione features a closely related 1,3-dihydro-1-oxo-2H-isoindol-2-yl group. This structural similarity makes 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione a critical compound for investigating the structure-activity relationships of thalidomide analogs and their potential teratogenic mechanisms. [, ]

Phthalimidophthalimide

  • Relevance: This compound's structural relationship to 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione stems from the shared 2,6-dioxopiperidine core. The variation arises in the substituent attached to the nitrogen atom of this central ring. Phthalimidophthalimide incorporates two phthalimide groups linked together, demonstrating a more complex substitution pattern compared to both thalidomide and the target compound. Its identification as a teratogen in the research emphasizes the importance of examining various modifications on the 2,6-dioxopiperidine scaffold for potential teratogenic activity. []

Phthalimidinoglutarimide

  • Relevance: This compound shares the central 2,6-dioxopiperidine ring system found in 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. The structural divergence lies in the nitrogen substituent of the 2,6-dioxopiperidine moiety. Phthalimidinoglutarimide features a glutarimide ring fused with a phthalimide group, a distinct variation from both thalidomide and the target compound. The presence of teratogenic activity in phthalimidinoglutarimide further underscores the need to investigate diverse structural alterations on the 2,6-dioxopiperidine core for their potential link to teratogenicity. []

Phthalimide

  • Relevance: Phthalimide represents a simplified structure compared to 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. While it lacks the 2,6-dioxopiperidine ring, it forms the core of the phthalimide group present in thalidomide and its analogs. Despite its structural simplicity, it was not found to be teratogenic in the studies, indicating that the 2,6-dioxopiperidine ring plays a crucial role in the teratogenicity observed in thalidomide and related compounds. []

Hexahydrothalidomide

  • Relevance: Hexahydrothalidomide, while structurally similar to 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione due to the shared 2,6-dioxopiperidine core, differs in the saturation level of the substituent attached to the nitrogen of this ring. It exhibits a completely reduced phthalimide group compared to the aromatic phthalimide moiety in thalidomide and the partially saturated isoindolone group in the target compound. Importantly, hexahydrothalidomide was found to be non-teratogenic in the research, further highlighting the influence of the substituent's electronic and steric properties on the teratogenic potential of these compounds. []
  • Relevance: Unlike 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, which features a 2,6-dioxopiperidine core, these derivatives possess a 2-oxopiperidine ring. Despite this structural difference, they were found to be highly teratogenic, indicating that the presence of a single ketone group at the 2-position of the piperidine ring, in conjunction with the phthalimide or phthalimidine substituents, is sufficient to elicit teratogenic effects. This finding broadens the understanding of structural features contributing to teratogenicity within this class of compounds. []
  • Relevance: These derivatives completely replace the phthalimide or related groups found in thalidomide and the target compound with a 2,3-dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol moiety. The research showed that these compounds did not induce any significant teratogenic effects. This result suggests that the specific chemical features of the phthalimide or similar groups are crucial for the teratogenic activity observed in thalidomide and its closely related analogs. []

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-piperidine-2,6-dione)

  • Compound Description: Lenalidomide is a derivative of thalidomide and a potent immunomodulatory drug used in the treatment of multiple myeloma. It exhibits both immunomodulatory and anti-angiogenic properties. [, , , , ]
  • Relevance: Lenalidomide shares a striking structural similarity with 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. Both compounds possess the same core structure, differing only in the presence of an amino group at the 4 position of the isoindolone ring in lenalidomide. This minor structural difference highlights the significant impact that even small modifications can have on the biological activity of these compounds. [, , , , ]
Overview

3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known for their activity against various diseases, including cancer and neurodegenerative disorders. The structural features of this compound suggest significant biological activity, making it a subject of ongoing research.

Source

The compound can be synthesized through various chemical methods, which have been documented in scientific literature and patents. The synthesis routes often involve the modification of simpler precursor compounds, utilizing techniques such as hydrogenation and palladium catalysis.

Classification

3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is classified as a piperidine derivative with isoindole functionalities. It is characterized by its unique bicyclic structure that contributes to its biological properties.

Synthesis Analysis

Methods

The synthesis of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione can be achieved through several methods:

  1. Hydrogenation: This method involves the reduction of 3-(4-nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione using palladium on carbon as a catalyst in the presence of hydrogen gas. The reaction typically occurs under controlled temperature and pressure conditions to optimize yield .
  2. Palladium-Catalyzed Reactions: Another approach includes using palladium catalysts in dimethylformamide or dimethyl sulfoxide as solvents to facilitate the reaction between various precursors . The reaction conditions can vary significantly depending on the desired yield and purity of the final product.

Technical Details

The reaction conditions often include:

  • Temperature: Typically maintained between 30°C to 40°C.
  • Pressure: Hydrogenation reactions may require elevated pressures (e.g., 50 psi).
  • Reaction Time: Varies from several hours to overnight depending on specific protocols.
Molecular Structure Analysis

Structure

The molecular structure of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione can be represented by its molecular formula C13H11N3O3C_{13}H_{11}N_{3}O_{3}. The compound features a piperidine ring fused with an isoindole system, contributing to its unique chemical properties.

Data

PropertyMeasurement
Molecular FormulaC13H11N3O3
Molecular Weight241.25 g/mol
IUPAC Name3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
CAS NumberNot available
Chemical Reactions Analysis

Reactions

3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to introduce additional functional groups.
  2. Reduction: It can also undergo reduction reactions that modify its oxidation state.
  3. Substitution: The nitrogen atom in the piperidine ring may participate in nucleophilic substitution reactions under appropriate conditions .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action for 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione primarily involves its interaction with specific molecular targets within biological systems. It is known to bind to certain enzymes and proteins, modulating their activity. For instance, it may inhibit zinc finger proteins implicated in gene regulation and expression .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of the compound include:

  • Appearance: Typically exists as a solid.

Chemical Properties

Key chemical properties are:

PropertyMeasurement
Melting PointApproximately 269°C
SolubilityVaries based on solvent used

These properties are essential for understanding the behavior of the compound in various environments and its potential interactions with other substances.

Applications

The scientific uses of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione are diverse:

  1. Medicinal Chemistry: Investigated for potential therapeutic applications against cancer and neurodegenerative diseases.
  2. Biological Research: Used to study interactions with biological targets and pathways.
  3. Pharmaceutical Development: Serves as a lead compound in drug development aimed at improving efficacy and safety profiles.
  4. Chemical Biology: Employed in probing mechanisms underlying various biological processes .

Properties

CAS Number

26581-81-7

Product Name

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

InChI

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)

InChI Key

WENKGSGGXGQHSH-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

2-(2,6-dioxopiperidin-3-yl)phthalimidine
2-(2,6-dioxopiperidin-3-yl)phthalimidine, (+-)-isomer
2-(2,6-dioxopiperidin-3-yl)phthalimidine, (R)-isomer
2-(2,6-dioxopiperidin-3-yl)phthalimidine, (S)-isomer
2-(2,6-dioxopiperidine-3-yl)phthalimidine
EM 12
EM-12

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.